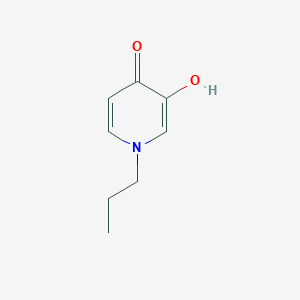
(+)-Indacrinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Indacrinone is a chiral diuretic compound that has been studied for its potential therapeutic applications. It is known for its ability to inhibit the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production. This compound has been of interest in the treatment of conditions such as hypertension and edema.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Indacrinone involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is typically synthesized through a series of condensation and cyclization reactions.
Chiral resolution: The racemic mixture of Indacrinone is then subjected to chiral resolution to obtain the desired enantiomer, this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Indacrinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(+)-Indacrinone has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Research has explored its effects on ion transport and cellular signaling pathways.
Medicine: It has potential therapeutic applications in treating hypertension, edema, and other conditions related to fluid retention.
Industry: this compound is used in the development of diuretic drugs and as a reference compound in quality control processes.
Mécanisme D'action
The mechanism of action of (+)-Indacrinone involves the inhibition of sodium and chloride ion reabsorption in the renal tubules. This leads to increased excretion of these ions, along with water, resulting in diuresis. The molecular targets include ion transporters and channels in the kidney, which are crucial for maintaining electrolyte balance and blood pressure.
Comparaison Avec Des Composés Similaires
(+)-Indacrinone can be compared with other diuretic compounds such as furosemide and hydrochlorothiazide. While all these compounds promote diuresis, this compound is unique in its chiral nature and specific mechanism of action. Similar compounds include:
Furosemide: A loop diuretic that inhibits the sodium-potassium-chloride cotransporter.
Hydrochlorothiazide: A thiazide diuretic that inhibits the sodium-chloride symporter.
Spironolactone: A potassium-sparing diuretic that antagonizes aldosterone receptors.
Propriétés
Numéro CAS |
57297-16-2 |
|---|---|
Formule moléculaire |
C18H14Cl2O4 |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
2-[[(2S)-6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22)/t18-/m0/s1 |
Clé InChI |
PRKWVSHZYDOZLP-SFHVURJKSA-N |
SMILES isomérique |
C[C@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 |
SMILES canonique |
CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13941365.png)
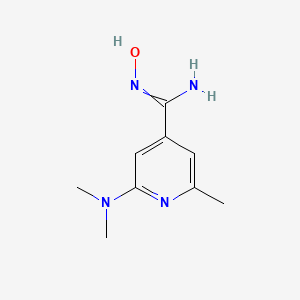
![trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol](/img/structure/B13941371.png)
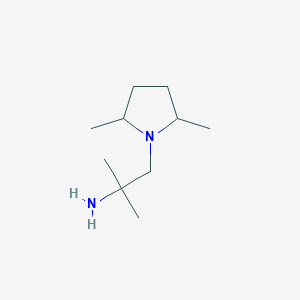
![2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13941376.png)
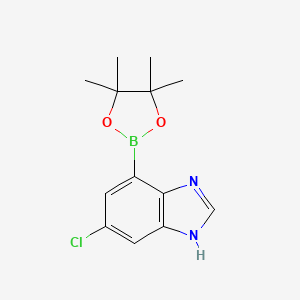
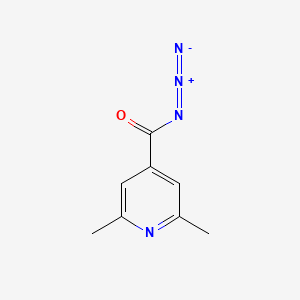




![1-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13941421.png)
